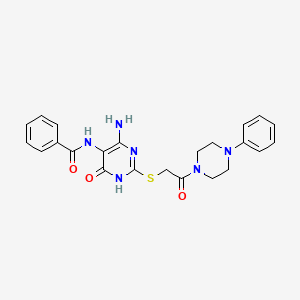

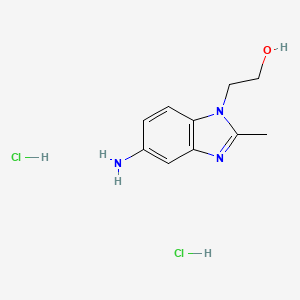

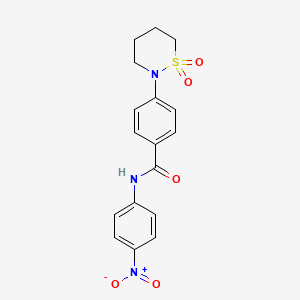

![molecular formula C11H17NO3 B2998962 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 49682-94-2](/img/structure/B2998962.png)

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane (DASPD) is an organic compound belonging to the class of spirocyclic compounds. It is a cyclic molecule composed of a cyclopropylcarbonyl group attached to a dioxa-8-azaspiro[4.5]decane ring system. DASPD has recently gained attention due to its unique properties and potential applications in scientific research.

Applications De Recherche Scientifique

Nonlinear Optical Material Development

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been explored for its potential in developing nonlinear optical materials. Studies have shown that it can be effective in second harmonic generation, making it suitable for applications in nonlinear optical devices, especially in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994). Another research highlighted its use in generating violet phase-matched second-harmonic waves, further reinforcing its potential in optical applications (Sagawa et al., 1993).

Mass Spectrometric Studies

Mass spectrometry has been employed to study the characteristics of 1,4-dioxa-8-azaspiro[4.5]decane. These studies have focused on understanding its fragmentation patterns, which is crucial for analytical applications in chemistry (Solomons, 1982).

Antibacterial Activity

Research has also been conducted on the synthesis and antibacterial evaluation of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. These studies indicate potential antibacterial applications, particularly against various bacterial species, showcasing the compound's relevance in medical research (Natarajan et al., 2021).

Chemical Synthesis and Characterization

Several studies focus on the synthesis and structural characterization of derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. This includes research on stereochemistry, crystal structure, and other chemical properties relevant to organic chemistry and materials science (Sharifkanov et al., 2001), (Kagawa et al., 1996).

Environmental Applications

Research has been conducted on the use of certain derivatives of 1,4-dioxa-8-azaspiro[4.5]decane in environmental applications, such as the removal of water-soluble carcinogenic dyes and aromatic amines. This suggests potential use in environmental remediation and pollution control (Akceylan et al., 2009).

Propriétés

IUPAC Name |

cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPSPNAWLOSPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3(CC2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

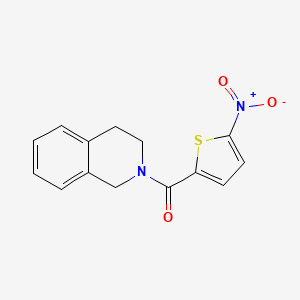

![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)

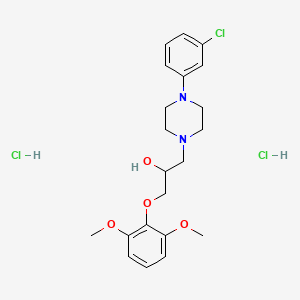

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2998887.png)

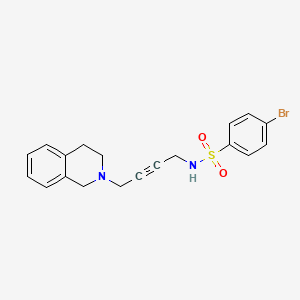

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)

![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)